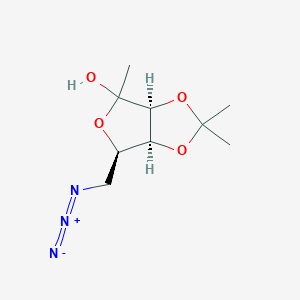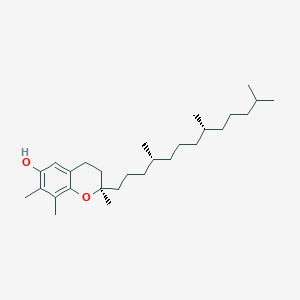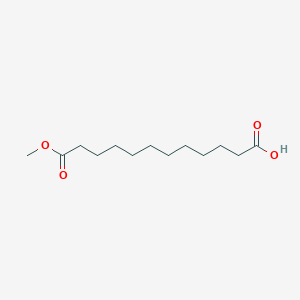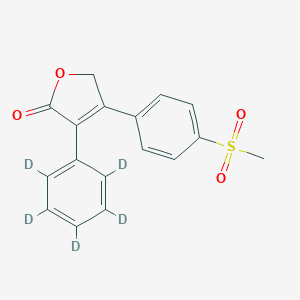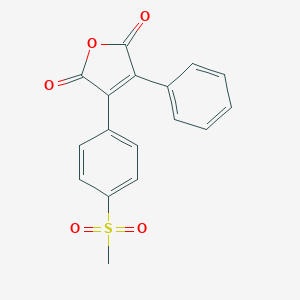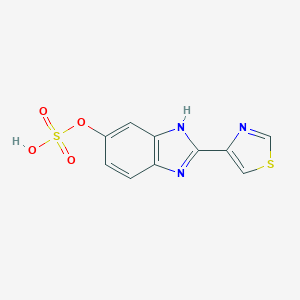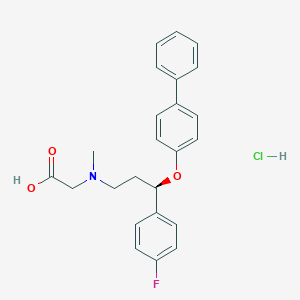
3,7-Dichloro-8-(dichloromethyl)quinoline
Descripción general
Descripción
Introduction 3,7-Dichloro-8-(dichloromethyl)quinoline is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and material sciences.
Synthesis Analysis
- A novel compound related to 3,7-dichloro-quinoline was synthesized by splicing together chloro-substituted quinoline and a substituted amide moiety using the active substructure splicing method. The synthesis involved techniques like NMR, FTIR, mass spectra, and X-ray diffraction analysis (Deng, Zhu, Zhou, & Bai, 2021).
- Another related synthesis involved treating bromoquinoline or iodoquinoline with n-BuLi followed by reaction with dimesitylboronfluoride (Son, Pudenz, & Hoefelmeyer, 2010).
Molecular Structure Analysis
- The molecular structure and protonation trends of quinolines, including 6-methoxy- and 8-methoxy derivatives, were studied using X-ray measurements, NMR spectra, and theoretical calculations (Dyablo et al., 2016).
Chemical Reactions and Properties
- Quinolino[7,8-h]quinoline, a compound similar to 3,7-dichloro-8-(dichloromethyl)quinoline, is known for its superbasicity, and its derivatives can be modified by including various functionalities (Rowlands et al., 2020).
Physical Properties Analysis
- The physical properties of 6,7-dichloro-quinolinedione, a related compound, were investigated using X-ray diffraction, IR spectrum analysis, and DFT calculations. This included analyses like molecular electrostatic potential (MEP) and molecular orbital analyses (Kadela-Tomanek et al., 2018).
Chemical Properties Analysis
- The chemical properties of similar quinoline derivatives were analyzed through methods like NMR, IR, and mass spectral studies. These studies included antibacterial and antioxidant evaluations (Jayanna et al., 2013).
Aplicaciones Científicas De Investigación
Pesticide Potency and Herbicidal Activity
A novel compound was synthesized by combining a chloro-substituted quinoline moiety (found in quinclorac, a selective herbicide) with a substituted amide moiety (found in pretilachlor, another selective herbicide). The resulting compound displayed excellent herbicidal activity against Echinochloa crusgalli and also exhibited good fungicidal activity against various strains of Phytophthora (Deng et al., 2021).
Antibacterial and Antioxidant Applications
New quinoline derivatives were synthesized and characterized, demonstrating promising antibacterial and antioxidant properties. Specifically, the compounds showed potent antibacterial activity, with some also acting as effective antioxidants (Jayanna et al., 2013).
Antifungal Agents Against Candida Species
A study on dichlorinated 8-quinolinols revealed that certain derivatives were more effective than the control substance (5-fluorocytosine) in inhibiting the growth of Candida species. These compounds have potential as topical or systemic antifungal agents due to their effectiveness at low concentrations (Lentz et al., 2004).
Fungitoxic Properties
Monochloro and dichloro-8-quinolinols were evaluated for their fungitoxic properties against various fungi. Mixtures of these compounds showed synergistic effects, indicating potential use in fungicidal applications (Gershon et al., 2004).
Fluorescent Labeling of Phenol
A new fluorescent reagent for determining phenol, 8-(4,6-dichloro-1,3,5-triazinylamino)quinoline (DTAQ), was synthesized. This compound has applications in the spectrofluorimetric determination of phenol, showcasing its potential in industrial wastewater analysis (Su et al., 2001).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,7-dichloro-8-(dichloromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl4N/c11-6-3-5-1-2-7(12)8(10(13)14)9(5)15-4-6/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFCXBKKDAIZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00517901 | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dichloro-8-(dichloromethyl)quinoline | |
CAS RN |
84086-97-5 | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84086-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dichloro-8-(dichloromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00517901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline, 3,7-dichloro-8-(dichloromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



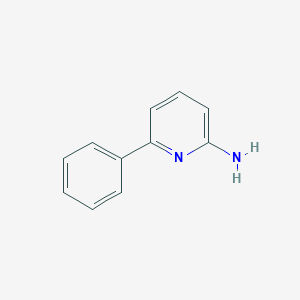

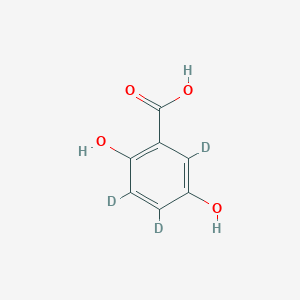
![(3aR,4S,7R,7aS)-Hexahydro-2,2,4-trimethyl-1,3-dioxolo[4,5-c]pyridin-7-ol](/img/structure/B30139.png)
